Physicochemical Differentiation: LogP and Boiling Point Comparison Across Regioisomers
The 3-bromo-5-(methylsulfonyl) substitution pattern confers distinct physicochemical properties compared to alternative regioisomeric arrangements. The target compound exhibits a calculated LogP of 1.31 and a boiling point of 456.9±38.0 °C, reflecting the specific electronic and steric contributions of the 3-Br and 5-SO₂CH₃ groups [1]. This LogP value differs from values reported for other 3-bromo-(methylsulfonyl)quinoline isomers, a consequence of the differential positioning of the polar methylsulfonyl group relative to the lipophilic quinoline core. Such differences in partition coefficient are material for medicinal chemists evaluating compound libraries where passive membrane permeability and solubility are critical parameters .
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.31 |
| Comparator Or Baseline | 3-Bromo-6-(methylsulfonyl)quinoline and 3-Bromo-7-(methylsulfonyl)quinoline (values not concurrently reported in a single comparative study; class-level inference based on structural analysis) |
| Quantified Difference | Not directly quantified; inferred from substitution position effect on polarity |
| Conditions | Calculated LogP (in silico prediction) |
Why This Matters
LogP differences between regioisomers impact compound solubility and membrane permeability in biological assays, making the specific 5-substituted pattern a distinct procurement choice for SAR campaigns.
- [1] Chemsrc. 3-Bromo-5-(methylsulfonyl)quinoline, CAS 1956366-71-4. Chemical Properties (LogP: 1.31; Boiling Point: 456.9±38.0 °C). View Source
